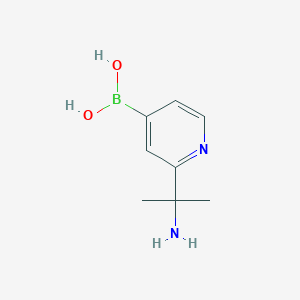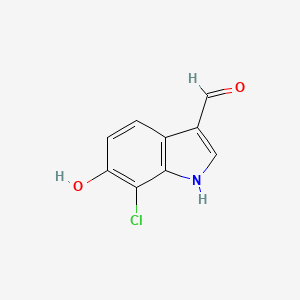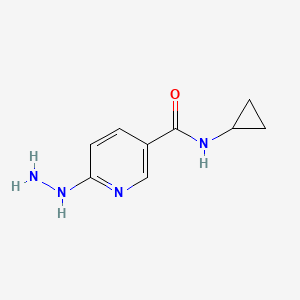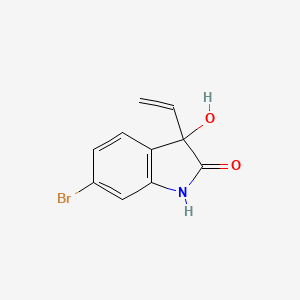![molecular formula C9H13IN2 B11758131 3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine](/img/structure/B11758131.png)
3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with an iodine atom at the 3-position and two methyl groups at the 5-position
Vorbereitungsmethoden
The synthesis of 3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pyrazolo[1,5-a]pyridine core.
Methylation: The methyl groups at the 5-position are introduced through a methylation reaction using methylating agents such as methyl iodide or dimethyl sulfate.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.
Analyse Chemischer Reaktionen
3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and introduce new functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide, while reducing agents include sodium borohydride and lithium aluminum hydride.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds. These reactions typically require palladium catalysts and appropriate ligands.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine has several scientific research applications, including:
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and as a probe for investigating enzyme activities.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Wirkmechanismus
The mechanism of action of 3-iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine involves its interaction with molecular targets and pathways. The compound’s iodine atom and methyl groups can influence its binding affinity and specificity for certain enzymes or receptors. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
3-Iodo-5,5-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine can be compared with other similar compounds, such as:
3-Iodo-2-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: This compound has a similar pyrazolo[1,5-a] core but with different substituents, which can affect its chemical properties and applications.
Pyrazolo[3,4-d]pyrimidine: This compound features a different ring fusion pattern, which can lead to different reactivity and biological activities.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both iodine and methyl groups, which can confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13IN2 |
|---|---|
Molekulargewicht |
276.12 g/mol |
IUPAC-Name |
3-iodo-5,5-dimethyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C9H13IN2/c1-9(2)3-4-12-8(5-9)7(10)6-11-12/h6H,3-5H2,1-2H3 |
InChI-Schlüssel |
JXSSXPRAHVPLBI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCN2C(=C(C=N2)I)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-hydroxy-2-methyl-3,4-dihydro-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B11758055.png)
![Ethanone,2,2,2-trifluoro-1-[4-(1H-pyrazol-1-yl)phenyl]-](/img/structure/B11758059.png)



![8-Fluoro-9-methyl-3,4-dihydrobenzo[b]oxepin-5(2H)-one](/img/structure/B11758073.png)



![5-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B11758088.png)
![6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11758104.png)
![Methyl 2-[2-(furan-2-yl)ethenyl]-6-methoxybenzoate](/img/structure/B11758106.png)


